
2-Chloro-4-(2,2-diethoxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,2-diethoxyethyl)phenol is an organic compound with the molecular formula C12H17ClO3 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a 2,2-diethoxyethyl group at the fourth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-diethoxyethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-chloro-4-hydroxybenzaldehyde with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-chloro-4-hydroxybenzene is coupled with a 2,2-diethoxyethyl halide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2,2-diethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate, and the reactions are carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,2-diethoxyethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,2-diethoxyethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloro and diethoxyethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: A precursor in the synthesis of 2-Chloro-4-(2,2-diethoxyethyl)phenol.
2-Chloro-4-hydroxybenzoic acid: Another chlorinated phenol derivative with similar chemical properties.
4-(2,2-Diethoxyethyl)phenol: Lacks the chloro group but has the same diethoxyethyl substitution.
Uniqueness
This compound is unique due to the presence of both the chloro and diethoxyethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
1423027-67-1 |
|---|---|
Fórmula molecular |
C12H17ClO3 |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
2-chloro-4-(2,2-diethoxyethyl)phenol |
InChI |
InChI=1S/C12H17ClO3/c1-3-15-12(16-4-2)8-9-5-6-11(14)10(13)7-9/h5-7,12,14H,3-4,8H2,1-2H3 |
Clave InChI |
GFGUQMKOEODRAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC(=C(C=C1)O)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B13300450.png)
![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13300453.png)
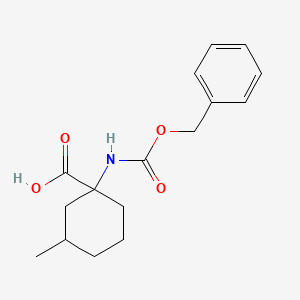

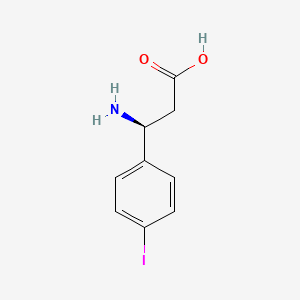
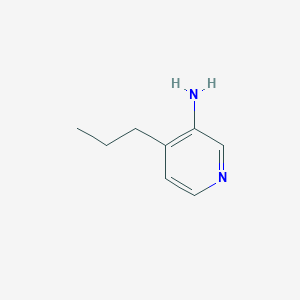
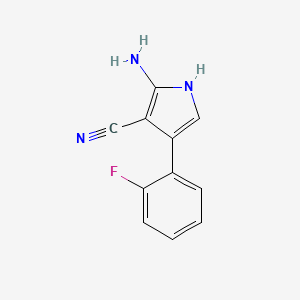
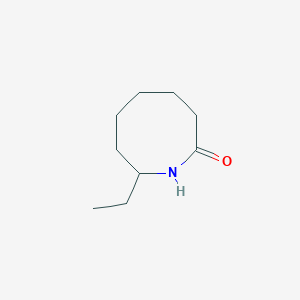



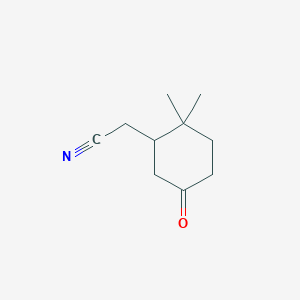
amine](/img/structure/B13300531.png)
